molecular formula C13H14ClNO3 B14596741 N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-49-0

N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14596741
CAS No.: 61643-49-0
M. Wt: 267.71 g/mol
InChI Key: XFICTTBWYUDBNS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound with a complex structure that includes a chlorophenyl group, an ethoxymethylidene group, and an oxobutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.

    Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-(methoxymethylidene)-3-oxobutanamide
  • N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxopropanamide

Uniqueness

N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

61643-49-0

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C13H14ClNO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,15,17)

InChI Key

XFICTTBWYUDBNS-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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